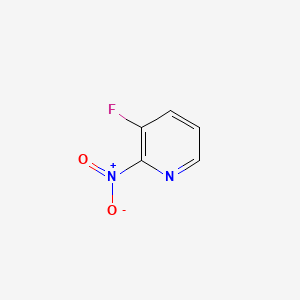

3-Fluoro-2-nitropyridine

説明

3-Fluoro-2-nitropyridine (CAS: 54231-35-5) is a pyridine derivative substituted with a nitro group at position 2 and a fluoro group at position 2. The nitro group confers strong electron-withdrawing effects, enhancing its reactivity as an electrophile in nucleophilic aromatic substitution (SNAr) reactions, while the fluorine atom further polarizes the aromatic ring . This compound is widely utilized in organic synthesis for constructing heterocyclic frameworks in pharmaceuticals, agrochemicals, and dyes . Its polar nature (dipole moment ~4.5 D) and moderate solubility in polar aprotic solvents like DMSO and acetonitrile make it suitable for diverse synthetic applications .

特性

IUPAC Name |

3-fluoro-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-4-2-1-3-7-5(4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVFHCSUEBAAOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376464 | |

| Record name | 3-fluoro-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54231-35-5 | |

| Record name | 3-Fluoro-2-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54231-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-fluoro-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-2-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

One common method for preparing 3-Fluoro-2-nitropyridine involves the reaction of 2-nitropyridine with trifluoroacetic anhydride in the presence of iron(II) chloride as a catalyst . Another method includes the reaction of 3-amino-2-nitropyridine with sodium nitrite in fluoroboric acid . These reactions typically require controlled temperatures and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, allowing for consistent quality and higher throughput.

化学反応の分析

Types of Reactions

3-Fluoro-2-nitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The presence of the nitro group makes it an effective electrophile, enabling nucleophilic substitution reactions.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles in solvents like dimethylformamide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Reduction: 3-Fluoro-2-aminopyridine.

Oxidation: Oxidized derivatives of the pyridine ring.

科学的研究の応用

Pharmaceutical Development

3-Fluoro-2-nitropyridine is extensively used in the pharmaceutical industry for the synthesis of drug candidates. Its role as an intermediate allows for modifications that enhance the efficacy of drugs targeting neurological disorders and other diseases.

Key Insights :

- Intermediate for Drug Synthesis : Serves as a precursor for various pharmaceuticals.

- Targeting Mechanisms : Modifications can improve drug binding affinity and metabolic stability.

Agrochemical Applications

In agrochemicals, this compound is utilized to develop pesticides and herbicides. The presence of fluorine enhances the bioactivity and environmental stability of these compounds.

| Application Type | Benefits |

|---|---|

| Pesticides | Increased efficacy against pests |

| Herbicides | Enhanced environmental stability |

Material Science

The compound is explored for its potential in creating advanced materials such as polymers and coatings. Its chemical stability contributes to the durability and performance of these materials.

Applications :

- Development of organic light-emitting diodes (OLEDs)

- Creation of liquid crystals

Analytical Chemistry

This compound is employed as a reagent in various analytical techniques, facilitating the detection and quantification of other chemical substances.

Techniques Used :

- Nucleophilic aromatic substitution reactions

- Spectroscopic methods for compound identification

Organic Synthesis Research

In organic synthesis, this compound plays a crucial role in constructing complex molecular architectures. It allows chemists to create diverse heterocyclic compounds efficiently.

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Facilitates nucleophilic aromatic substitutions |

| Coupling Reactions | Enables further reactions post-nitro group reduction |

Case Study 1: Pharmaceutical Applications

A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory properties when synthesized into novel drug candidates. The modifications made using this compound led to improved therapeutic profiles compared to existing treatments .

Case Study 2: Agrochemical Efficacy

Research indicated that herbicides formulated with this compound showed enhanced effectiveness against resistant weed species, highlighting its potential in sustainable agriculture practices .

Case Study 3: Material Development

Investigations into the use of this compound in OLED technology revealed that incorporating this compound improved the efficiency and brightness of light emissions, showcasing its utility in electronic applications .

作用機序

The mechanism of action of 3-Fluoro-2-nitropyridine involves its role as an electrophile in nucleophilic substitution reactions. The nitro group withdraws electron density from the pyridine ring, making the fluorine-substituted carbon more susceptible to nucleophilic attack. This property is exploited in various synthetic pathways to introduce functional groups into the pyridine ring .

類似化合物との比較

Substituent Position and Electronic Effects

The reactivity and applications of pyridine derivatives are highly dependent on substituent positions and electronic properties. Below is a comparative analysis:

Reactivity in Nucleophilic Substitution

- This compound : The nitro group at C2 directs nucleophiles to C4 and C6 positions, enabling regioselective substitutions. Fluorine at C3 stabilizes intermediates via inductive effects .

- 6-Chloro-2-methoxy-3-nitropyridine : Methoxy at C2 deactivates the ring, reducing reactivity compared to this compound. Chloro at C6 undergoes displacement more readily than fluorine .

- 3-Nitro-2-phenoxypyridine: Phenoxy group hinders nucleophilic attack due to steric effects, making it less reactive in SNAr than this compound .

Physical Properties and Commercial Availability

生物活性

3-Fluoro-2-nitropyridine is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its synthesis, biological evaluation, and potential applications based on diverse research findings.

Molecular Characteristics:

- Molecular Weight: 142.09 g/mol

- Appearance: Yellow crystalline solid

- Purity: Typically ≥98%

- Solubility: Soluble in various organic solvents, enhancing its utility in synthetic applications .

The presence of both a fluorine atom and a nitro group in the structure of this compound contributes to its enhanced reactivity and stability. The nitro group activates the pyridine ring for nucleophilic aromatic substitution, making it a versatile building block in organic synthesis .

Antimicrobial Properties

Recent studies have highlighted the antitubercular activity of derivatives related to this compound. For instance, a series of compounds synthesized from this scaffold demonstrated potent activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 to 64 μg/mL, with some derivatives showing efficacy against both wild-type and rifampicin-resistant strains .

Table 1: Antitubercular Activity of this compound Derivatives

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| Compound 3m | 4 | M. tuberculosis H37Rv |

| Compound 3m | 4 | Rifampicin-resistant M. tb |

| Compound 3e | 64 | M. tuberculosis H37Rv |

| Compound 3d | 16 | M. tuberculosis H37Rv |

The most potent derivative, identified as Compound 3m , exhibited an MIC value of 4 μg/mL , indicating strong potential as an antitubercular agent .

The mechanism by which these compounds exert their biological effects is still under investigation. However, the activation of the pyridine ring by the nitro group is believed to facilitate interactions with bacterial enzymes or proteins critical for survival, thereby inhibiting their growth .

Applications in Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of various biologically active compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, which can enhance biological activity or alter pharmacokinetic properties.

Case Studies

One notable study involved the synthesis of novel derivatives that were evaluated for their antitubercular properties. The results showed that modifications at different positions on the pyridine ring could significantly influence antimicrobial activity. For example, introducing different substituents at the meta or para positions resulted in varied MIC values, suggesting that structural optimization is crucial for developing effective antitubercular agents .

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing 3-Fluoro-2-nitropyridine to achieve high purity?

Methodological Answer: The synthesis of this compound can be optimized using a two-step process. First, methylate 2-nitro-3-pyridinol to form the methyl ether, followed by treatment with excess hydrazine under reflux in ethanol (70–80°C, 12–24 hours). Key parameters include:

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques is critical:

- NMR Spectroscopy: NMR identifies fluorine environments (δ ≈ -120 ppm for aromatic F), while NMR resolves pyridine ring protons (e.g., H4 and H5 protons at δ 8.2–8.5 ppm).

- IR Spectroscopy: Nitro group vibrations (1520–1370 cm) and C-F stretches (1100–1000 cm) confirm functional groups.

- Mass Spectrometry (MS): EI-MS at 70 eV yields molecular ion peaks (m/z 156 for CHFNO) and fragmentation patterns .

Advanced Research Questions

Q. Q3. How do the electron-withdrawing effects of fluorine and nitro groups influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The nitro group at position 2 and fluorine at position 3 synergistically deactivate the pyridine ring, directing nucleophilic attacks to specific positions:

- Regioselectivity: The nitro group (meta-directing) and fluorine (ortho/para-directing) create electron-deficient regions, favoring substitution at position 4 or 6.

- Kinetic Studies: Use DFT calculations to model charge distribution (e.g., Mulliken charges) and compare with experimental substituent effects observed in trifluoromethylpyridine analogs .

- Experimental Validation: Perform reactions with amines or thiols under varying pH to map reactivity trends.

Q. Q4. What strategies can resolve contradictions in reported reaction outcomes when using this compound as a precursor?

Methodological Answer: Contradictions often arise from uncontrolled variables. A systematic approach includes:

Variable Screening: Use DOE (Design of Experiments) to test catalysts (e.g., Pd vs. Cu), solvents (polar vs. nonpolar), and temperature.

Byproduct Analysis: Employ HPLC-MS to identify intermediates (e.g., nitroso derivatives) that may divert reaction pathways.

Cross-Validation: Compare results with structurally similar compounds (e.g., 2-Fluoro-5-nitropyridine) to isolate substituent-specific effects .

Data Contradiction Analysis

Q. Q5. How should researchers address discrepancies in the reported stability of this compound under acidic conditions?

Methodological Answer: Conflicting stability data may stem from differing experimental setups. To resolve:

- Controlled Replication: Perform stability tests in buffered solutions (pH 1–6) at 25°C and 40°C, monitoring degradation via UV-Vis (λ = 270 nm).

- Degradation Product Identification: Use LC-MS to detect hydrolysis products (e.g., 3-Fluoro-2-pyridone) and quantify kinetics.

- Literature Cross-Referencing: Compare results with analogs like 3-Nitro-2-pyridinol derivatives, where electron-withdrawing groups enhance acid sensitivity .

Methodological Design

Q. Q6. How to design experiments to investigate the stability of this compound under varying pH conditions?

Methodological Answer:

Sample Preparation: Dissolve 10 mg of this compound in 10 mL of buffers (pH 1–14).

Kinetic Monitoring: Collect aliquots at t = 0, 1, 6, 24, 48 hours. Analyze via:

- HPLC: C18 column, acetonitrile/water (70:30), flow rate 1 mL/min.

- Degradation Rate Calculation: Use first-order kinetics (ln[C] vs. time).

Structural Confirmation: Isolate degradation products via preparative TLC and characterize via NMR and IR .

Substituent Effects Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。